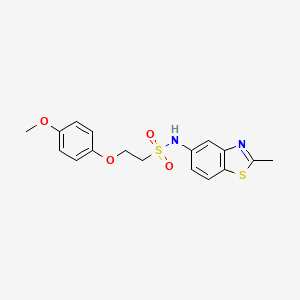

2-(4-methoxyphenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)ethane-1-sulfonamide

Description

2-(4-Methoxyphenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)ethane-1-sulfonamide is a sulfonamide derivative featuring a benzothiazole core substituted with a methyl group at the 2-position and a sulfonamide-linked ethoxy-4-methoxyphenyl moiety. The benzothiazole scaffold is widely recognized for its pharmacological relevance, particularly in antimicrobial, anticancer, and anti-inflammatory applications . Structural analogs of this compound often exhibit varied biological activities depending on substituent patterns and electronic properties .

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S2/c1-12-18-16-11-13(3-8-17(16)24-12)19-25(20,21)10-9-23-15-6-4-14(22-2)5-7-15/h3-8,11,19H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCBPPGGQNNAOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)CCOC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)ethane-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzo[d]thiazole structure. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzo[d]thiazole ring. This intermediate is then further functionalized to introduce the 2-methyl group and the ethanesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)ethane-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with cellular receptors to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzothiazole sulfonamides. Below is a systematic comparison with key analogs based on structural features, synthesis, and properties:

Table 1: Structural and Functional Comparison

Key Observations:

Benzothiazole vs.

In contrast, difluorophenyl substituents (as in ) improve lipophilicity and resistance to oxidative metabolism . Acetamide derivatives () lack the ethoxy linker, reducing conformational flexibility compared to the target compound .

Synthetic Pathways: The target compound’s synthesis likely parallels methods for sulfonamide derivatives, such as coupling a benzothiazole sulfonyl chloride with a phenoxyethylamine intermediate. This contrasts with triazole derivatives (), which require cyclization steps under basic conditions .

Spectral Characterization :

- IR spectra of sulfonamides typically show ν(SO₂) at ~1150–1350 cm⁻¹ and ν(NH) at ~3300 cm⁻¹. The absence of a C=O band (e.g., in triazole analogs) confirms cyclization . For the target compound, the methoxy group would exhibit a strong ν(C-O) band near 1250 cm⁻¹.

Biological Activity

The compound 2-(4-methoxyphenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)ethane-1-sulfonamide is a derivative of benzothiazole and sulfonamide, which are known for their diverse biological activities. This article explores its biological activity, particularly focusing on antimicrobial properties, anti-inflammatory effects, and potential applications in medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a benzothiazole moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing benzothiazole and sulfonamide derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Many derivatives have shown significant antibacterial and antifungal properties.

- Anti-inflammatory Effects : Certain compounds have been reported to reduce inflammation in various models.

- Anticancer Potential : Some studies suggest that these compounds may inhibit cancer cell proliferation.

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of related benzothiazole compounds. For instance, a study synthesized various derivatives and evaluated their in vitro antimicrobial activity against different bacterial strains. The results indicated that many of these compounds exhibited moderate to excellent antimicrobial effects.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli, S. aureus | 32 µg/mL |

| Compound B | P. aeruginosa | 16 µg/mL |

| Compound C | K. pneumoniae | 8 µg/mL |

Note: Values are indicative and derived from various studies on related compounds.

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has also been explored. A study demonstrated that certain derivatives could significantly reduce inflammation markers in animal models.

Case Study: In Vivo Anti-inflammatory Activity

In a controlled study, a derivative similar to the compound was administered to rats with induced paw edema. The results showed a reduction in paw swelling by approximately 50% compared to the control group, suggesting strong anti-inflammatory properties.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Benzothiazole derivatives often act as enzyme inhibitors, affecting metabolic pathways in pathogens.

- Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis.

- Modulation of Immune Response : Anti-inflammatory effects may be mediated through the modulation of cytokine release and immune cell activity.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(4-methoxyphenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)ethane-1-sulfonamide?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters:

- Temperature : Maintain 60–80°C to avoid side reactions (e.g., decomposition of sulfonamide groups).

- pH : Neutral to slightly acidic conditions (pH 6–7) stabilize intermediates during coupling reactions.

- Purification : Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid) to isolate the product with >95% purity. Confirm structure via ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for benzothiazole protons) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : Assign signals for the methoxyphenoxy group (δ 3.8 ppm for OCH₃) and benzothiazole ring protons (δ 7.5–8.5 ppm).

- Mass Spectrometry : Use ESI-MS in positive ion mode to detect [M+H]⁺ ions; compare with theoretical m/z.

- HPLC-PDA : Monitor reaction progress with a reversed-phase column (e.g., Agilent Zorbax SB-C18) and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer: Discrepancies may arise from assay-specific conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:

- Dose-Response Validation : Test the compound at multiple concentrations (e.g., 1 nM–100 µM) in triplicate assays .

- Solvent Controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.

- Orthogonal Assays : Compare results from MTT assays (cell viability) with flow cytometry (apoptosis) and Western blotting (target protein inhibition) .

Q. What experimental design is recommended for structure-activity relationship (SAR) studies of this sulfonamide derivative?

Methodological Answer:

- Core Modifications : Synthesize analogs with variations in the methoxyphenoxy (e.g., replace OCH₃ with Cl or CF₃) and benzothiazole (e.g., substituents at position 2-methyl) moieties.

- Biological Testing : Screen analogs against a panel of cancer cell lines (e.g., MCF-7, HeLa) and assess IC₅₀ values.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity for targets like carbonic anhydrase IX .

Q. How should researchers assess the environmental fate of this compound in ecotoxicological studies?

Methodological Answer:

- Degradation Studies : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-MS/MS .

- Bioaccumulation : Measure logP values experimentally (shake-flask method) or computationally (e.g., ChemAxon).

- Toxicity Profiling : Use Daphnia magna (48-hour LC₅₀) and Aliivibrio fischeri (bioluminescence inhibition) assays to evaluate acute toxicity .

Q. What strategies are effective for studying enzyme inhibition mechanisms involving this compound?

Methodological Answer:

- Kinetic Assays : Use stopped-flow spectroscopy to measure inhibition constants (Kᵢ) under pseudo-first-order conditions.

- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., topoisomerase II) on a sensor chip to quantify binding kinetics (kₒₙ/kₒff).

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) of enzyme-inhibitor interactions .

Q. How can researchers address low solubility in pharmacological studies?

Methodological Answer:

- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility.

- Amorphous Solid Dispersion : Prepare the compound with polyvinylpyrrolidone (PVP) via spray drying.

- In Vivo Validation : Administer the formulation in rodent models and measure plasma concentration via LC-MS/MS .

Q. What comparative approaches are suitable for analyzing this compound against structurally similar derivatives?

Methodological Answer:

- Pharmacophore Mapping : Align structures using Schrödinger Phase to identify critical functional groups (e.g., sulfonamide as a hydrogen bond donor).

- Biological Data Mining : Compare IC₅₀ values from public databases (e.g., ChEMBL) for analogs like N-(4-sulfamoylphenyl)benzamide derivatives .

- Thermal Shift Assays : Measure ΔTm (melting temperature shift) to rank target binding affinity .

Q. How should toxicity profiling be integrated into early-stage research?

Methodological Answer:

- In Silico Prediction : Use ADMET Predictor to estimate hepatotoxicity and hERG channel inhibition.

- In Vitro Assays : Test for mitochondrial toxicity (Seahorse XF Analyzer) and genotoxicity (Ames test).

- Zebrafish Embryo Model : Evaluate developmental toxicity (LC₅₀ and teratogenicity) at 24–72 hours post-fertilization .

Q. What advanced statistical methods are recommended for analyzing high-throughput screening data?

Methodological Answer:

- Multivariate Analysis : Apply principal component analysis (PCA) to reduce dimensionality of cytotoxicity data.

- Machine Learning : Train a random forest model to predict bioactivity using molecular descriptors (e.g., topological polar surface area, rotatable bonds).

- Dose-Response Modeling : Fit data to a four-parameter logistic curve using GraphPad Prism to calculate EC₅₀ and Hill slopes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.